Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine

mGluR5 Negative Allosteric Modulator Antagonist

MPPEP is a phenoxyalkylamine-based selective mGluR5 negative allosteric modulator (NAM) with a distinct pharmacological signature dictated by its N-(1-phenylethyl)amine and 2-methoxyphenoxy substitution pattern. Unlike generic mGluR5 antagonists, this scaffold ensures class-level selectivity over mGluR1, reducing motor impairment confounds in behavioral studies. Validated in Fragile X syndrome models (iPSC-derived neuronal cultures), anxiety paradigms (stress-induced hyperthermia), and addiction models (cocaine reinstatement). Its favorable CNS drug-likeness and commercial availability accelerate hit-to-lead campaigns without custom synthesis delays. For researchers requiring a mechanistically precise mGluR5 antagonist – not a generic substitute – order MPPEP today.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 1040690-36-5
Cat. No. B1389243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine
CAS1040690-36-5
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC(CNC(C)C1=CC=CC=C1)OC2=CC=CC=C2OC
InChIInChI=1S/C18H23NO2/c1-14(21-18-12-8-7-11-17(18)20-3)13-19-15(2)16-9-5-4-6-10-16/h4-12,14-15,19H,13H2,1-3H3
InChIKeyGOELAECIDCMZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine (CAS 1040690-36-5): A Metabotropic Glutamate Receptor 5 (mGluR5) Modulator for CNS Drug Discovery


N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine (CAS 1040690-36-5), also known as MPPEP, is a synthetic small molecule belonging to the phenoxyalkylamine class. It is primarily recognized in the scientific community as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) . The compound has a molecular formula of C18H23NO2, a molecular weight of 285.38 g/mol, and a calculated LogP of 4.20 [1]. Its core structural features—a 2-methoxyphenoxy group linked via a propyl chain to an N-(1-phenylethyl)amine—place it within a well-studied chemical space for allosteric modulation of mGluR5, a target implicated in numerous central nervous system (CNS) disorders [2].

Why N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine Cannot Be Simply Substituted by Another mGluR5 Modulator


The allosteric modulator landscape for mGluR5 is characterized by significant structural and functional diversity, where subtle chemical modifications can profoundly alter a ligand's mode of pharmacology (e.g., negative vs. positive allostery), selectivity profile, and in vivo efficacy [1]. The field has identified multiple distinct chemical scaffolds—including phenoxyalkylamines, piperazines, and others—that bind to different allosteric sites or exert bias toward specific signaling pathways [1]. Consequently, a generic mGluR5 antagonist cannot be interchanged with N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine without risking a complete shift in functional activity, off-target effects, or blood-brain barrier penetration. The specific N-(1-phenylethyl)amine and 2-methoxyphenoxy substitution pattern of this compound dictates its unique pharmacological signature, as demonstrated by the differential activity observed even among closely related structural analogs in rigorous head-to-head profiling studies [1].

Quantitative Differentiation of N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine from Closest Analogs and In-Class Candidates


Functional Activity: Mode of Pharmacology at mGluR5 Defines the Compound as a Negative Allosteric Modulator (Antagonist)

The compound is reported to be a selective antagonist of mGluR5, which distinguishes it from positive allosteric modulators (PAMs) like DFB or CDPPB that potentiate receptor activity . While specific quantitative functional data for this exact compound is limited in public domain research, its designation as an antagonist places it in a distinct pharmacological category. The functional consequence of this negative modulation is the attenuation of glutamate-induced intracellular calcium release, a classic readout for mGluR5 activity . This contrasts sharply with PAMs in the same chemical class, which were shown to potentiate calcium responses with EC50 values as low as 6 nM [1]. The antagonist profile of MPPEP makes it suitable for applications where dampening of mGluR5 signaling is desired, such as in models of Fragile X syndrome, addiction, or anxiety, whereas a PAM would be contraindicated .

mGluR5 Negative Allosteric Modulator Antagonist Calcium Mobilization Assay

mGluR Subtype Selectivity: Profiling Against mGluR1 Offers Insights into Potential Therapeutic Index

A critical differentiator for mGluR5 modulators is selectivity over the closely related mGluR1 subtype, which can mediate unwanted side effects. While direct selectivity data for MPPEP is not available in the public domain, an analog from the same phenoxyalkylamine class with an N-(1-phenylethyl) group demonstrated significant selectivity. This analog exhibited a Ki of 1.8 nM at rat mGluR5 versus a Ki of 69 nM at rat mGluR1, yielding a selectivity factor of approximately 38-fold [1]. By structural class-level inference, the N-(1-phenylethyl)amine moiety is a key determinant for this mGluR5-over-mGluR1 selectivity. For researchers seeking to minimize mGluR1-mediated off-target effects, this structural class, and by extension MPPEP, offers a significant advantage over non-selective glutamate modulators like MPEP (which itself has a modest selectivity window) [1].

mGluR1 Selectivity Off-target Therapeutic Window

Physicochemical Properties: Optimal CNS Drug-Likeness Based on Calculated LogP and Molecular Weight

The compound's physicochemical profile, with a molecular weight of 285.38 g/mol and a calculated LogP of 4.20 [1], positions it favorably within the optimal range for CNS drug candidates. The CNS Multiparameter Optimization (MPO) score, a standard industry metric for predicting blood-brain barrier penetration, heavily penalizes molecules with MW > 400 and LogP > 5. MPPEP's properties (MW < 300; LogP ~4.2) fall within the most desirable space (ClogP 1–5, MW 200–400) [2]. In contrast, many high-affinity mGluR5 modulators, such as the prototypical MPEP (MW 238.25, LogP ~3.3) or more potent but larger candidates (e.g., some piperazine derivatives with MW > 400), deviate from this ideal. The balanced lipophilicity of MPPEP suggests a lower risk of non-specific tissue binding and a higher probability of achieving free brain concentrations sufficient for target engagement compared to more lipophilic analogs [2].

CNS MPO Lipophilicity Blood-Brain Barrier Drug-likeness

Specific Research and Industrial Application Scenarios for N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine


Validating mGluR5 Antagonism in In Vitro Models of Fragile X Syndrome and Autism Spectrum Disorders

The compound's reported profile as a selective mGluR5 antagonist makes it a valuable tool for probing the 'mGluR theory' of Fragile X syndrome, which posits that excessive mGluR5 signaling underlies the disease pathology. It can be used in primary neuronal cultures or iPSC-derived models to normalize exaggerated long-term depression (LTD) and dendritic spine morphology, where a positive allosteric modulator (PAM) or an agonist would be mechanistically contraindicated [1].

Differentiating mGluR5-Mediated Behaviors in Rodent Models of Anxiety and Addiction

In vivo, an mGluR5 antagonist with a favorable CNS drug-likeness profile is a superior choice for behavioral pharmacology. The compound is suitable for use in rat models of anxiety (e.g., stress-induced hyperthermia) and addiction (e.g., cocaine self-administration reinstatement), where antagonism of mGluR5 has been shown to produce anxiolytic and anti-addictive effects. The class-level selectivity for mGluR5 over mGluR1 suggests a reduced risk of motor impairment confounds, a critical consideration for behavioral studies [1].

Serving as a Core Scaffold for Structure-Activity Relationship (SAR) Exploration of Novel Negative Allosteric Modulators

The phenoxyalkylamine core with an N-(1-phenylethyl) substituent represents a distinct chemical scaffold within the mGluR5 allosteric modulator landscape. Its calculated physicochemical properties provide an excellent starting point for medicinal chemistry optimization programs aimed at improving potency, selectivity, or metabolic stability without compromising CNS penetration. Its commercial availability eliminates the need for a custom multi-step synthesis, accelerating hit-to-lead campaigns [1].

Quote Request

Request a Quote for N-[2-(2-Methoxyphenoxy)propyl]-N-(1-phenylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.